Pasireotide L-aspartate salt is a synthetic cyclic hexapeptide with somatostatin-like activity, primarily used in the treatment of Cushing's disease, particularly in patients who are not candidates for surgery or have not achieved curative outcomes from such interventions. It is an analog of somatostatin and acts on various somatostatin receptors, making it a significant therapeutic agent in endocrinology . The compound is classified as a peptide hormone and is recognized for its unique receptor binding profile, which distinguishes it from other somatostatin analogs like octreotide and lanreotide .
The synthesis of Pasireotide L-aspartate salt typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
The synthesis requires careful control of reaction conditions and purification processes to ensure the integrity and purity of the final product. The use of protecting groups during synthesis is critical to prevent unwanted reactions at specific amino acid residues .
Pasireotide L-aspartate salt has a complex molecular structure characterized by a cyclic hexapeptide configuration. Its molecular formula is with a molecular weight of approximately .
The compound exhibits stereoisomerism due to the presence of multiple stereocenters within its amino acid composition. Each amino acid used in its synthesis is selected for its specific stereochemical configuration, ensuring that the final product retains its biological activity .
Pasireotide L-aspartate salt undergoes several chemical reactions that are crucial for its functionality and stability:
The specific outcomes of these reactions depend heavily on the reaction conditions and reagents used.
Pasireotide L-aspartate salt exerts its pharmacological effects by activating multiple somatostatin receptors (subtypes 1, 2, 3, and 5). Its high affinity for somatostatin receptor subtype 5 is particularly significant as this receptor is often overexpressed in corticotroph adenomas associated with Cushing's disease. By binding to these receptors, Pasireotide inhibits the secretion of corticotropin from pituitary adenomas, thereby reducing cortisol production in patients with hypercortisolism .
Pasireotide L-aspartate salt has several scientific applications:
The formation of pharmaceutically acceptable salts is a critical strategy for optimizing the physicochemical properties of peptide therapeutics. Pasireotide L-aspartate salt exemplifies this approach, where the addition of a dicarboxylic amino acid counterion significantly enhances the compound's biopharmaceutical profile. The L-aspartate anion improves aqueous solubility through its polar, zwitterionic character, which facilitates stronger ion-dipole interactions with water molecules compared to inorganic anions like chloride. This property is crucial for subcutaneous administration, where high solubility enables formulation of therapeutic doses in minimal injection volumes [2].
Furthermore, L-aspartate contributes to molecular stability via electrostatic interactions with basic residues in pasireotide. The α-carboxyl group of L-aspartate forms a stable ionic bond with the N-terminus of pasireotide, while its side-chain carboxyl group may participate in additional hydrogen bonding. These interactions reduce molecular mobility in the solid state, thereby suppressing degradation pathways such as oxidation or deamidation. The chiral homogeneity of L-aspartate (versus racemic aspartic acid) ensures consistent crystal lattice formation, which enhances batch-to-batch reproducibility—a critical factor in pharmaceutical manufacturing [4].
Table 1: Impact of Salt Formation on Pasireotide Properties
| Property | Pasireotide Free Base | Pasireotide L-Aspartate |
|---|---|---|
| Aqueous Solubility | Low (requires organic cosolvents) | High (>1 mg/mL in water) |
| Crystal Habit | Amorphous | Defined crystalline structure |
| Hygroscopicity | High | Moderate |
| Formulation pH Range | Limited (degradation risk) | Broad (pH 4.2 optimal) |
Pasireotide (cyclo[4-(N-carbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-(4-O-benzyl)-L-tyrosyl-L-phenylalanyl]) represents a structurally optimized cyclic hexapeptide somatostatin analogue. Its design overcomes limitations of earlier analogues like octreotide through strategic modifications:
This optimization resulted in a 40-fold increased binding affinity for somatostatin receptor subtype 5 (sst₅) compared to octreotide, while simultaneously improving metabolic stability. The cyclic scaffold exhibits a plasma half-life of 12 hours in humans—significantly longer than natural somatostatin (2-3 minutes)—enabling once- or twice-daily dosing regimens without extended-release formulations [4].
Pasireotide's receptor subtype selectivity profile (sst₅ > sst₁ ≈ sst₃ >> sst₂ ≈ sst₄) is primarily governed by its unique aromatic residue arrangement:
Table 2: Binding Affinities (IC₅₀, nM) of Pasireotide at Somatostatin Receptors
| Receptor Subtype | Pasireotide | Octreotide | Natural Somatostatin-14 |
|---|---|---|---|
| sst₁ | 9.3 ± 1.2 | >1000 | 2.1 ± 0.3 |
| sst₂ | 1.0 ± 0.2 | 0.6 ± 0.1 | 1.8 ± 0.4 |
| sst₃ | 1.5 ± 0.3 | 34 ± 7 | 1.7 ± 0.3 |
| sst₄ | >100 | >1000 | 3.2 ± 0.7 |
| sst₅ | 0.16 ± 0.03 | 6.3 ± 1.1 | 1.4 ± 0.2 |
The incorporation of β-amino acids represents a key innovation in pasireotide's design. Unlike naturally occurring α-amino acids, β-amino acids contain an additional methylene group in their backbone, fundamentally altering peptide conformation:
The strategic integration of these molecular innovations—L-aspartate salt formation, aromatic residue engineering, and β-amino acid substitutions—establishes pasireotide L-aspartate as a therapeutically optimized somatostatin analogue with enhanced pharmacokinetics, receptor selectivity, and metabolic stability compared to earlier generations of peptide therapeutics [4] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6